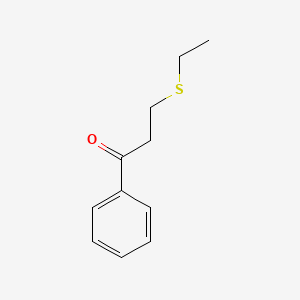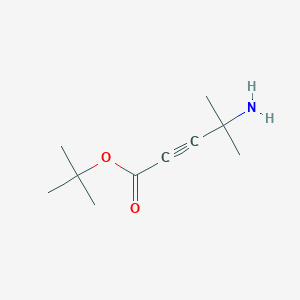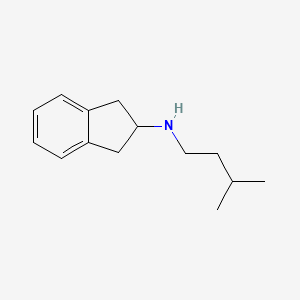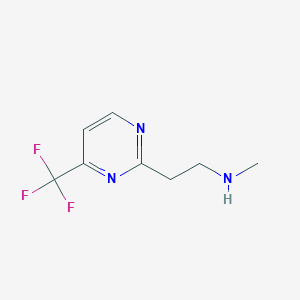![molecular formula C15H19NO4 B13638408 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid: is a complex organic compound that features a benzyloxycarbonyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group in pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by alkylation and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.
Wissenschaftliche Forschungsanwendungen
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, while the pyrrolidine ring can engage in various interactions with enzymes or receptors. The acetic acid moiety may also participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
- 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Uniqueness
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxycarbonyl group provides protection during synthesis, while the pyrrolidine ring offers a versatile scaffold for further modifications.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
2-(3-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(9-13(17)18)7-8-16(11-15)14(19)20-10-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
YOAALMIFHGDXMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)

![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)



![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)



